GSK-340: A Technical Guide to its Mechanism of Action on the Second Bromodomain (BD2)
GSK-340: A Technical Guide to its Mechanism of Action on the Second Bromodomain (BD2)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of GSK-340, a potent and selective chemical probe for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. It details the inhibitor's mechanism of action, binding characteristics, and the experimental protocols used for its characterization.
Introduction: Targeting Bromodomains with Precision
Bromodomains are evolutionarily conserved protein modules that recognize and bind to ε-N-acetylated lysine (B10760008) residues, primarily on histone tails.[1] This "reader" function is a critical mechanism in chromatin biology, linking histone modifications to the recruitment of transcriptional machinery and subsequent gene expression.[2] The human proteome contains 46 bromodomain-containing proteins, which are grouped into several families.[1]
The BET family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are key regulators of gene transcription. Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which have distinct functions in regulating gene expression.[1] While pan-BET inhibitors that target both BD1 and BD2 have shown therapeutic promise, they are often associated with toxicity. This has driven the development of selective inhibitors for either BD1 or BD2 to dissect their individual biological roles and potentially develop safer therapeutics.[3]
GSK-340 has emerged as a pivotal chemical tool for this purpose. It is a potent and highly selective inhibitor of the BD2 domains of the BET family proteins.[4][5][6] This guide elucidates its mechanism of action, presents its quantitative binding and activity profile, and details the key experimental methodologies used for its characterization. While the initial query referenced BRPF proteins, it is important to note that GSK-340's primary and well-documented targets are the BD2 domains of the BET family . BRPF (Bromodomain and PHD finger-containing) proteins (BRPF1/2/3) are scaffolding components of histone acetyltransferase complexes and represent a different family of bromodomain-containing proteins.[2][7]
Mechanism of Action of GSK-340
GSK-340 functions as a competitive inhibitor. It occupies the acetyl-lysine (KAc) binding pocket of the BET BD2 domain, thereby preventing the natural interaction between the bromodomain and acetylated lysine residues on histones and other proteins. By blocking this "reader" function, GSK-340 effectively displaces BET proteins from chromatin, leading to the downregulation of target gene expression. A key cellular effect demonstrated for GSK-340 is the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) release in human peripheral blood mononuclear cells (PBMCs), highlighting its anti-inflammatory potential.[4][5][6]
Data Presentation: Quantitative Profile of GSK-340
The potency and selectivity of GSK-340 have been quantified through various biochemical and cellular assays. The following tables summarize the key data.[4][5][6]
Table 1: Binding Affinity (pKd) of GSK-340 for BET BD2 Domains
| Target | pKd |
|---|---|
| BRD4 BD2 | 8.18 |
| BRD3 BD2 | 7.49 |
| BRD2 BD2 | 7.72 |
| BRDT BD2 | 7.68 |
pKd is the negative logarithm of the dissociation constant (Kd).
Table 2: Inhibitory Potency (pIC50) of GSK-340 in Biochemical Assays
| Target | pIC50 |
|---|---|
| BRD4 BD2 | 7.2 |
| BRD3 BD2 | 6.5 |
| BRD2 BD2 | 7.3 |
| BRDT BD2 | 6.7 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 3: Selectivity Profile of GSK-340
| Comparison | Fold Selectivity (BD2 vs. BD1) |
|---|---|
| BRD4 (BD2 vs BD1) | 229 |
| BRD3 (BD2 vs BD1) | 40 |
| BRD2 (BD2 vs BD1) | 48 |
| BRDT (BD2 vs BD1) | 91 |
GSK-340 also demonstrates >100-fold selectivity over other bromodomains such as TAF1, WRD9, and ATAD2A/B (pKd < 5.0).[4][5]
Table 4: Cellular Activity of GSK-340
| Assay | pIC50 |
|---|---|
| MCP-1 Release (Human PBMCs) | 7.4 |
| MCP-1 Release (Human Whole Blood) | Reported |
pIC50 values in cellular assays reflect membrane permeability and target engagement in a biological context.
Experimental Protocols
The characterization of bromodomain inhibitors like GSK-340 relies on robust biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive, homogeneous assay used to measure molecular interactions, making it ideal for high-throughput screening and inhibitor characterization.[8][9]
Principle: The assay measures the binding of a recombinant, tagged BET BD2 protein to a biotinylated, acetylated histone peptide. A Europium (Eu)-chelate-labeled antibody against the protein tag serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) serves as the acceptor. When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing energy transfer upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Methodology:
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Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Protein: Dilute recombinant His-tagged BET BD2 protein to the desired final concentration (e.g., 20 nM).
-
Peptide: Dilute biotinylated H4K12ac peptide to its final concentration (e.g., 50 nM).
-
Inhibitor: Perform serial dilutions of GSK-340 in DMSO, followed by a final dilution in assay buffer.
-
Detection Reagents: Prepare a mix of Anti-His-Europium (donor) and Streptavidin-APC (acceptor) in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of GSK-340 dilution or DMSO control to each well.
-
Add 5 µL of the BET BD2 protein solution to all wells.
-
Add 5 µL of the biotinylated histone peptide solution to all wells.
-
Incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
Add 5 µL of the detection reagent mix.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader. Excite at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium) and ~665 nm (APC).
-
Calculate the FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay commonly used to study biomolecular interactions.[10]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. Donor beads, when excited by a laser at 680 nm, convert ambient oxygen to a short-lived, excited singlet state. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a cascade of energy transfer within the Acceptor bead, culminating in light emission at 520-620 nm.[10] For a bromodomain assay, one might use a streptavidin-coated Donor bead to bind a biotinylated histone peptide and a protein A-coated Acceptor bead to bind an antibody recognizing a tagged BET BD2 protein (e.g., GST-tag). Inhibition by GSK-340 separates the beads, reducing the signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer as per the manufacturer's recommendations.
-
Protein/Peptide: Dilute GST-tagged BET BD2 and biotinylated histone peptide to their optimal concentrations.
-
Inhibitor: Prepare serial dilutions of GSK-340.
-
Beads/Antibody: Dilute Anti-GST Acceptor beads, Streptavidin Donor beads.
-
-
Assay Procedure (384-well plate):
-
Add GSK-340 dilutions or DMSO control to wells.
-
Add the GST-tagged BET BD2 protein.
-
Add the biotinylated histone peptide.
-
Incubate for 30-60 minutes at room temperature.
-
Add the Anti-GST Acceptor beads and incubate for 60 minutes.
-
Add the Streptavidin Donor beads under subdued light and incubate for another 60-120 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable reader.
-
Plot the luminescent signal against the inhibitor concentration to calculate the IC50.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12][13]
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the protein (macromolecule) in the calorimeter cell. Each injection of the ligand results in a heat change until the protein becomes saturated. The resulting thermogram is integrated and fit to a binding model to extract the thermodynamic parameters.
Methodology:
-
Sample Preparation:
-
Protein: Express and purify recombinant BET BD2 to >95% purity. Dialyze extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Determine the precise protein concentration.
-
Ligand: Dissolve GSK-340 in the final dialysis buffer. A small amount of DMSO may be used, but the same concentration must be present in the protein solution to cancel out heats of dilution.
-
Degassing: Degas both protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Instrument: Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
-
Loading: Load the BET BD2 solution (e.g., 10-20 µM) into the sample cell and the GSK-340 solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection (e.g., 0.5 µL) which is typically discarded during analysis.
-
Follow with a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and stoichiometry (n).
-
Conclusion
GSK-340 is a well-characterized, potent, and selective chemical probe for the second bromodomain (BD2) of the BET protein family.[4][5][6] Its high selectivity for BD2 over BD1 and other bromodomain families makes it an invaluable tool for elucidating the distinct biological functions of this domain in gene regulation and disease. The comprehensive quantitative data and the robust experimental protocols outlined in this guide provide a solid foundation for researchers utilizing GSK-340 to investigate the roles of BET BD2 domains in health and disease, and for professionals in the field of drug development exploring the therapeutic potential of domain-selective BET inhibition.
References
- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-340 | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 5. GSK-340|Bromodomain Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. GSK-340 |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
